![molecular formula C12H13BrO2 B4107654 1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl acetate](/img/structure/B4107654.png)
1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl acetate
Overview
Description
1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl acetate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as THP-1B and is a derivative of tetrahydronaphthalene. THP-1B has been studied extensively for its biochemical and physiological effects, as well as its potential use in various research applications.
Mechanism of Action
The mechanism of action of THP-1B is not fully understood, but it is thought to act through the inhibition of various cellular pathways. THP-1B has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
THP-1B has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes. THP-1B has also been found to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. In addition, THP-1B has been shown to have anti-microbial effects against a range of bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
THP-1B has several advantages for use in laboratory experiments. It is a highly pure compound that can be synthesized in large quantities, making it readily available for use in research. THP-1B also has a wide range of biological activities, making it suitable for use in a variety of research applications. However, THP-1B also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, more research is needed to determine its safety and efficacy for use in humans.
Future Directions
There are several future directions for research on THP-1B. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Further studies are needed to determine its safety and efficacy for use in humans. Another area of interest is the development of new synthesis methods for THP-1B that are more efficient and cost-effective. Additionally, more research is needed to fully understand the mechanism of action of THP-1B and its potential applications in various research fields.
Scientific Research Applications
THP-1B has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. THP-1B has also been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation.
properties
IUPAC Name |
(1-bromo-5,6,7,8-tetrahydronaphthalen-2-yl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-8(14)15-11-7-6-9-4-2-3-5-10(9)12(11)13/h6-7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBJKAQNJHSSQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=C(CCCC2)C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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